molecular formula C23H31NO3 B10949959 Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate

Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate

Cat. No.: B10949959
M. Wt: 369.5 g/mol
InChI Key: CMOPPOCIRMANBF-UHFFFAOYSA-N
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Description

Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate is a synthetic organic compound that features an adamantane moiety, which is known for its unique structural and chemical properties The adamantane structure is a diamondoid hydrocarbon, which imparts stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the acylation of adamantane with acetyl chloride to form 1-adamantylacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form the corresponding amide. Finally, the butyl ester is formed through esterification with butanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to the rigidity and stability imparted by the adamantane moiety.

Mechanism of Action

The mechanism of action of Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes and improve its stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate: Similar structure but with a piperazine ring instead of adamantane.

    Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate: Features a phenoxy group instead of adamantane.

Uniqueness

Butyl 4-{[2-(1-adamantyl)acetyl]amino}benzoate is unique due to the presence of the adamantane moiety, which imparts exceptional stability and rigidity to the molecule. This makes it particularly valuable in applications requiring robust and durable compounds, such as in drug development and materials science.

Properties

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

butyl 4-[[2-(1-adamantyl)acetyl]amino]benzoate

InChI

InChI=1S/C23H31NO3/c1-2-3-8-27-22(26)19-4-6-20(7-5-19)24-21(25)15-23-12-16-9-17(13-23)11-18(10-16)14-23/h4-7,16-18H,2-3,8-15H2,1H3,(H,24,25)

InChI Key

CMOPPOCIRMANBF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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